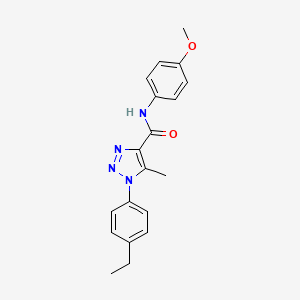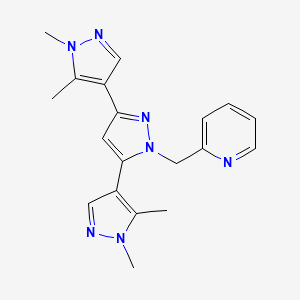![molecular formula C17H15N3O5S B4684776 4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4684776.png)
4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
Descripción general
Descripción
4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix and are involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the activation of nuclear factor-kappa B, a protein that plays a role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell death through the activation of apoptosis and inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its ability to regulate blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential as a therapeutic agent for cancer, inflammation, and diabetes. In addition, this compound has been found to be relatively non-toxic, making it a potential candidate for further development as a drug. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutic agents. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential as a drug for the treatment of cancer, inflammation, and diabetes.
Aplicaciones Científicas De Investigación
4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through the activation of apoptosis. In addition, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its ability to regulate blood glucose levels in diabetic patients.
Propiedades
IUPAC Name |
4-methyl-3-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-9-3-4-12(16(22)23)8-13(9)18-17(26)19-15(21)11-5-6-14(20(24)25)10(2)7-11/h3-8H,1-2H3,(H,22,23)(H2,18,19,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUOGWHGVVYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)

![methyl 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4684714.png)
![3-(2-hydroxy-4-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684723.png)
![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)
![1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)

![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![N-ethyl-2'-oxo-1'-propyl-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4684789.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide](/img/structure/B4684792.png)